1-Thio-alpha-D-mannose Natriumsalz
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Overview
Description
1-Thio-alpha-D-mannose Natriumsalz, also known as 1-Thio-alpha-D-mannose sodium salt, is a synthetic compound with the molecular formula C6H11NaO5S and a molecular weight of 218.21 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is primarily used in research and laboratory applications as a glycosylating reagent and enzyme substrate .
Preparation Methods
1-Thio-alpha-D-mannose Natriumsalz can be synthesized by reacting 1-Thio-alpha-D-mannose with an appropriate amount of sodium hydroxide . The reaction conditions can be adjusted based on specific requirements and can be accelerated using base catalysis or other methods . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product .
Chemical Reactions Analysis
1-Thio-alpha-D-mannose Natriumsalz undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming glycosylated products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines . The major products formed from these reactions are typically glycosylated derivatives, disulfides, and sulfoxides .
Scientific Research Applications
1-Thio-alpha-D-mannose Natriumsalz has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Thio-alpha-D-mannose Natriumsalz involves its role as a glycosylating agent. The thiol group in the compound can form glycosidic bonds with various nucleophiles, facilitating the synthesis of glycosylated products . This process is crucial in the study of glycosylation pathways and the development of glycosylated drugs .
Comparison with Similar Compounds
1-Thio-alpha-D-mannose Natriumsalz can be compared with other similar compounds, such as:
1-Thio-beta-D-mannose Natriumsalz: Similar in structure but differs in the configuration of the mannose unit.
1-Thio-alpha-D-glucose Natriumsalz: Similar in structure but differs in the sugar unit.
1-Thio-alpha-D-galactose Natriumsalz: Similar in structure but differs in the sugar unit.
The uniqueness of this compound lies in its specific configuration and its applications in glycosylation reactions, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
sodium;(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5+,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBZIVFRYLHPT-GDTYSWHPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)[S-])O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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